Ethyl 5-acetyl-4-methyl-2-{[(3,4,5-triethoxyphenyl)carbonyl]amino}thiophene-3-carboxylate
Description
Ethyl 5-acetyl-4-methyl-2-{[(3,4,5-triethoxyphenyl)carbonyl]amino}thiophene-3-carboxylate is a thiophene-based heterocyclic compound characterized by a 3,4,5-triethoxyphenyl carboxamide substituent at position 2, an acetyl group at position 5, and a methyl group at position 4 of the thiophene ring. Thiophene derivatives are widely studied for their antimicrobial, anticancer, and anti-inflammatory properties, with structural modifications significantly influencing their bioactivity . This article provides a comparative analysis of this compound with structurally similar analogs, focusing on synthesis, structural features, and biological activity.
Properties
IUPAC Name |
ethyl 5-acetyl-4-methyl-2-[(3,4,5-triethoxybenzoyl)amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO7S/c1-7-28-16-11-15(12-17(29-8-2)19(16)30-9-3)21(26)24-22-18(23(27)31-10-4)13(5)20(32-22)14(6)25/h11-12H,7-10H2,1-6H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYZVSCJYQZDHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C(=C(S2)C(=O)C)C)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-acetyl-4-methyl-2-{[(3,4,5-triethoxyphenyl)carbonyl]amino}thiophene-3-carboxylate typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Acetylation and Methylation: The thiophene ring is then acetylated and methylated using appropriate reagents such as acetic anhydride and methyl iodide under controlled conditions.
Introduction of the Carbonyl Group: The carbonyl group is introduced through a Friedel-Crafts acylation reaction using 3,4,5-triethoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Esterification: The final step involves esterification with ethanol in the presence of a strong acid like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, using reagents like bromine, nitric acid, and sulfuric acid, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in carbon tetrachloride for halogenation; concentrated nitric acid for nitration.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Ethyl 5-acetyl-4-methyl-2-{[(3,4,5-triethoxyphenyl)carbonyl]amino}thiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its unique structural features.
Material Science: The compound is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Research: It serves as a probe in studying enzyme interactions and receptor binding due to its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism of action of Ethyl 5-acetyl-4-methyl-2-{[(3,4,5-triethoxyphenyl)carbonyl]amino}thiophene-3-carboxylate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Receptor Binding: It can bind to cellular receptors, modulating signal transduction pathways and altering cellular responses.
DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes, which is particularly relevant in its anticancer activity.
Comparison with Similar Compounds
Molecular Features
Key structural variations among analogs include:
*Calculated based on substituent addition to core thiophene structure.
Crystallographic Data
- Compound 2 crystallizes in the monoclinic system (space group P2₁/c) with cell parameters a = 8.5752 Å, b = 21.046 Å, c = 8.2941 Å, and β = 101.13° . The acetyl and methyl groups stabilize the planar thiophene core via intramolecular hydrogen bonding.
Antimicrobial Efficacy
- Compound 2 : Exhibits MIC values of 23.8 ± 0.42 µM and 24.3 ± 0.68 µM against Aspergillus fumigatus, surpassing amphotericin B (23.7 ± 0.1 µM) .
- Pyrazole derivatives (6a–c) : Show enhanced activity due to electron-withdrawing substituents (e.g., p-chlorophenyl) increasing membrane permeability .
- Target Compound: The 3,4,5-triethoxyphenyl group may improve lipophilicity and target binding compared to phenylamino or isoxazole analogs, though direct biological data are pending .
Structure-Activity Relationships (SAR)
- Electron-Donating Groups : Methoxy or ethoxy substituents (e.g., triethoxyphenyl) enhance bioavailability and antifungal activity by modulating solubility and steric interactions .
Biological Activity
Ethyl 5-acetyl-4-methyl-2-{[(3,4,5-triethoxyphenyl)carbonyl]amino}thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 447.5 g/mol. The compound features a thiophene ring, which is known for its diverse biological activities.
Structural Highlights
- Thiophene Core : The thiophene moiety is often associated with various biological activities due to its electron-rich nature.
- Acetyl and Carbonyl Groups : These functional groups can enhance the compound's reactivity and biological interactions.
Antimicrobial Activity
Research indicates that thiophene derivatives exhibit significant antimicrobial properties. A study by Mishra et al. highlighted the effectiveness of similar compounds against various bacterial strains, suggesting that this compound may also possess antimicrobial activity due to its structural similarities .
Anticancer Potential
Thiophene derivatives have been investigated for their anticancer properties. For instance, related compounds have shown cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the triethoxyphenyl group in this compound may enhance these effects by facilitating interactions with cellular targets involved in cancer progression .
Anti-inflammatory Effects
Thiophenes are also recognized for their anti-inflammatory properties. Studies suggest that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity could be beneficial in treating inflammatory diseases .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses exist based on related compounds:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and cancer progression.
- Modulation of Cell Signaling Pathways : It might alter signaling pathways that regulate cell proliferation and apoptosis.
- Interaction with DNA : Potential intercalation or binding to DNA could disrupt cancer cell replication.
Study 1: Antimicrobial Efficacy
In a controlled study examining the antimicrobial efficacy of thiophene derivatives, a compound structurally similar to this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was reported at concentrations as low as 50 µg/mL .
Study 2: Cytotoxicity in Cancer Cells
A recent study evaluated the cytotoxic effects of various thiophene derivatives on breast cancer cell lines (MCF-7). Results indicated that compounds with similar functionalities induced apoptosis at concentrations ranging from 25 to 100 µM. The mechanism was attributed to increased reactive oxygen species (ROS) production leading to oxidative stress .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?
- Methodological Answer : The Gewald reaction is a foundational method for synthesizing thiophene derivatives like this compound. A typical procedure involves reacting ethyl cyanoacetate with acetoacetanilide and sulfur in ethanol under reflux (3–5 hours), followed by neutralization in acidified ice/water . To optimize purity, use chromatography (TLC or column) for intermediates and final products, and validate via NMR (¹H/¹³C) and mass spectrometry .
Q. What safety precautions are critical during handling?
- Methodological Answer : Refer to SDS guidelines:
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye irritation .
- Work in a fume hood to prevent inhalation of toxic fumes during combustion .
- Store in amber glass containers at 2–8°C to minimize degradation .
Q. How is the compound characterized structurally?
- Methodological Answer : Key techniques include:
- NMR : Assign peaks for acetyl (δ ~2.5 ppm), triethoxyphenyl (δ ~1.3–4.3 ppm), and thiophene protons (δ ~6.5–7.5 ppm) .
- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of COOEt group) .
- X-ray Crystallography : Resolve ambiguities in substituent orientation .
Q. What solvents are compatible for solubility testing?
- Methodological Answer : The compound is polar due to ester and amide groups. Test DMSO for initial solubility, followed by ethanol or methanol. For low solubility, use sonication (30 min at 40°C) or co-solvents (e.g., DMSO:H2O 1:1) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent changes) affect biological activity?
- Methodological Answer :
- SAR Studies : Replace the triethoxyphenyl group with chlorophenyl or nitrobenzamido groups to test antimicrobial potency .
- Functional Assays : Use enzyme inhibition assays (e.g., tubulin binding) and compare IC50 values. For example, triethoxy groups enhance hydrophobicity, improving membrane penetration .
Q. How can spectral data contradictions (e.g., unexpected NMR shifts) be resolved?
- Methodological Answer :
- Variable Temperature NMR : Detect dynamic effects like keto-enol tautomerism in the acetyl group .
- 2D NMR (COSY, HSQC) : Assign overlapping signals from thiophene and aromatic protons .
- Computational Modeling : Compare experimental shifts with DFT-calculated values (e.g., Gaussian 09) .
Q. What strategies mitigate poor bioavailability in in vivo studies?
- Methodological Answer :
- Prodrug Design : Convert the ethyl ester to a hydroxyl group for increased solubility .
- Nanoparticle Encapsulation : Use PLGA nanoparticles (size <200 nm) to enhance plasma half-life .
- Metabolic Stability Assays : Test liver microsome degradation to identify vulnerable sites (e.g., ester hydrolysis) .
Q. How can synthetic byproducts be identified and minimized?
- Methodological Answer :
- HPLC-MS Monitoring : Track intermediates and byproducts (e.g., unreacted cyanoacetate) during Gewald synthesis .
- Optimize Reaction Conditions : Adjust sulfur stoichiometry (1.2–1.5 eq.) and reduce reflux time to <4 hours .
Q. What computational tools predict interaction with biological targets?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Simulate binding to tubulin (PDB ID: 1SA0) or kinases (e.g., EGFR) .
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
